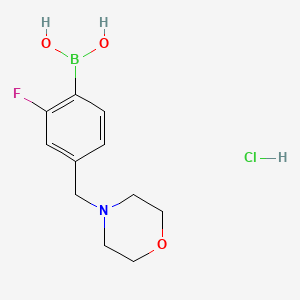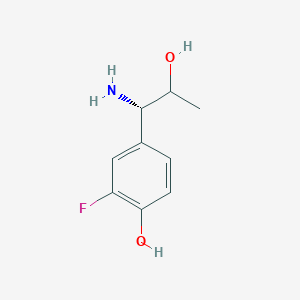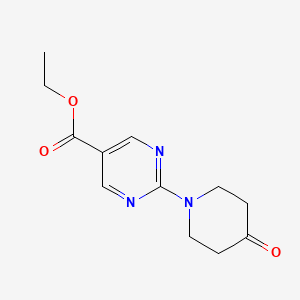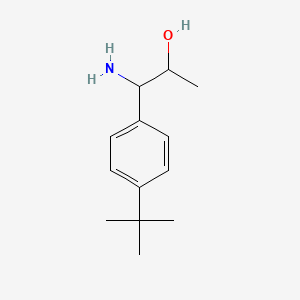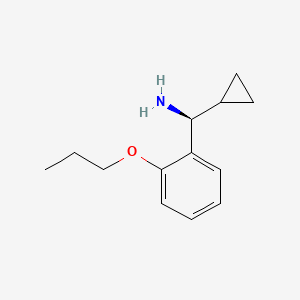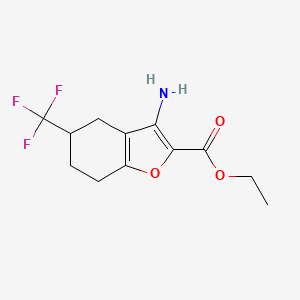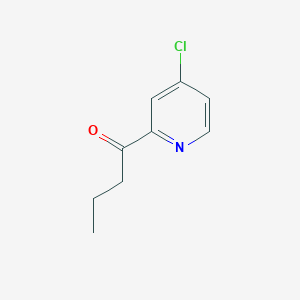
1-(4-Chloro-2-pyridinyl)-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-pyridinyl)-1-butanone is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring and a butanone group attached to the 1-position. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 1-(4-Chloro-2-pyridinyl)-1-butanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-pyridinecarboxaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often use advanced catalysts and optimized reaction parameters to achieve high purity and yield of this compound .
化学反応の分析
1-(4-Chloro-2-pyridinyl)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-chloro-2-pyridinecarboxylic acid, while reduction with sodium borohydride can produce 1-(4-chloro-2-pyridinyl)-1-butanol .
科学的研究の応用
1-(4-Chloro-2-pyridinyl)-1-butanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-(4-Chloro-2-pyridinyl)-1-butanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell signaling pathways, thereby affecting cellular functions and responses .
類似化合物との比較
1-(4-Chloro-2-pyridinyl)-1-butanone can be compared with other similar compounds, such as:
4-Chloro-2-pyridinecarboxaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1-(4-Chloro-2-pyridinyl)-1-butanol: This is a reduced form of this compound and exhibits different reactivity and applications.
4-Chloro-2-pyridinecarboxylic acid: This is an oxidized derivative of this compound and is used in different chemical and industrial applications.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
1-(4-chloropyridin-2-yl)butan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-9(12)8-6-7(10)4-5-11-8/h4-6H,2-3H2,1H3 |
InChIキー |
LZSNKQYNLLFJGP-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=NC=CC(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)

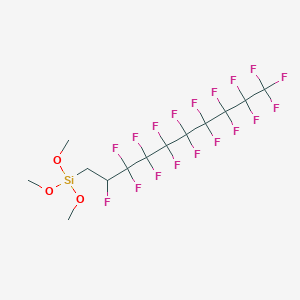
![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
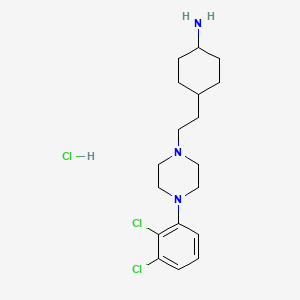
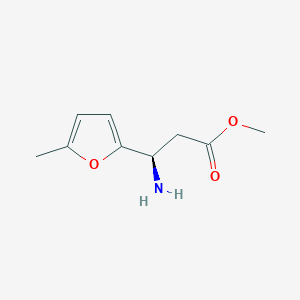

![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
